molecular formula C23H23N3O3S2 B11404735 Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11404735
M. Wt: 453.6 g/mol
InChI Key: SONVNFIBRZVZGA-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound featuring a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Modifications: Introduction of acetyl, methyl, and phenyl groups through various substitution reactions.

    Final Esterification: The carboxylate group is introduced via esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its spirocyclic core and functional groups may be useful in the design of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biochemical processes and interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or binding to a receptor to modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: shares similarities with other spirocyclic compounds and those containing dithia and triaza groups.

Uniqueness

  • The combination of the spirocyclic structure with multiple functional groups, including acetyl, methyl, and phenyl groups, makes this compound unique. Its specific arrangement of atoms and functional groups provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 2-acetyl-8-methyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C23H23N3O3S2/c1-5-29-22(28)20-16(3)25(18-9-7-6-8-10-18)23(30-20)26(24-21(31-23)17(4)27)19-13-11-15(2)12-14-19/h6-14H,5H2,1-4H3

InChI Key

SONVNFIBRZVZGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC=C(C=C3)C)C4=CC=CC=C4)C

Origin of Product

United States

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